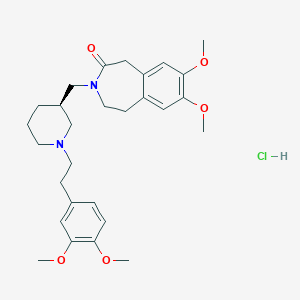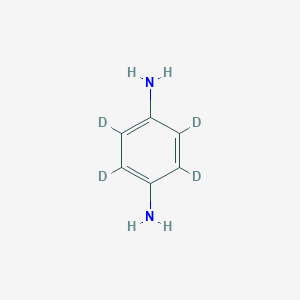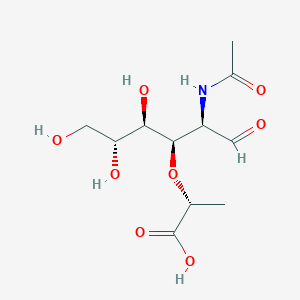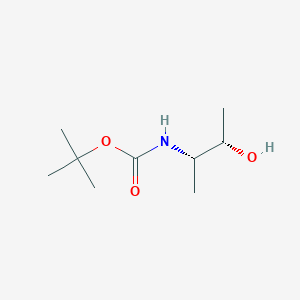
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Boc-β-hydroxyasparagine and is mainly used as a building block for the synthesis of various peptides and proteins.
作用機序
The mechanism of action of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of various peptides and proteins. It helps in the formation of the desired stereochemistry of the final product.
生化学的および生理学的効果
There are no reported biochemical or physiological effects of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. This compound is mainly used as a building block for the synthesis of various peptides and proteins.
実験室実験の利点と制限
The main advantage of using (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol in lab experiments is its ability to act as a chiral auxiliary in the synthesis of various peptides and proteins. This compound helps in the formation of the desired stereochemistry of the final product. However, the main limitation of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the study of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. Some of these include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The study of the mechanism of action of this compound in the synthesis of various peptides and proteins.
3. The exploration of new applications of this compound in the field of medicinal chemistry.
4. The study of the potential therapeutic applications of this compound.
5. The development of new chiral building blocks for the synthesis of peptides and proteins.
Conclusion:
In conclusion, (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is an important chiral building block for the synthesis of various peptides and proteins. It has several potential applications in the field of medicinal chemistry. Although the mechanism of action of this compound is not well understood, it has been extensively studied for its potential use in the synthesis of various peptides and proteins. Further research is needed to fully understand the potential applications of this compound.
合成法
The synthesis of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is achieved by the reaction between N-Boc-L-asparagine and diethyl tartrate in the presence of sodium hydride. The reaction proceeds via a Michael addition reaction, which results in the formation of the desired product.
科学的研究の応用
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol has been extensively studied for its potential use in the synthesis of various peptides and proteins. This compound is mainly used as a chiral building block for the preparation of asparagine-containing peptides and proteins. It has also been used in the synthesis of glycopeptides, which are important for the study of protein-protein interactions.
特性
CAS番号 |
157394-45-1 |
|---|---|
製品名 |
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol |
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1 |
InChIキー |
CHYWVAGOJXWXIK-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



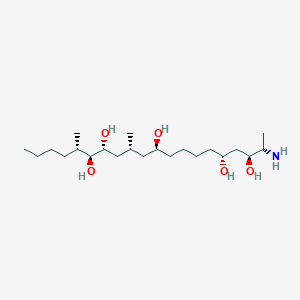
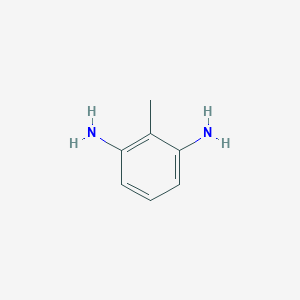
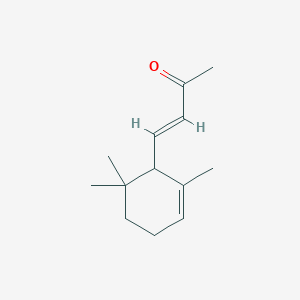
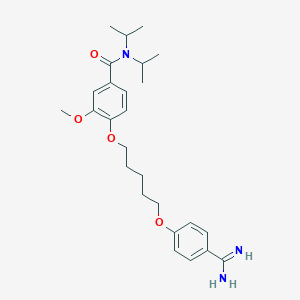
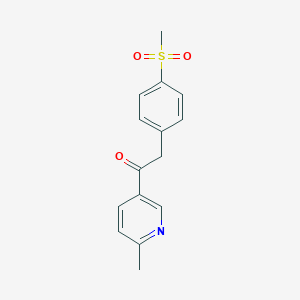
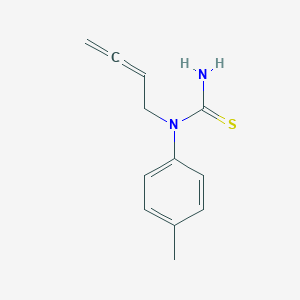
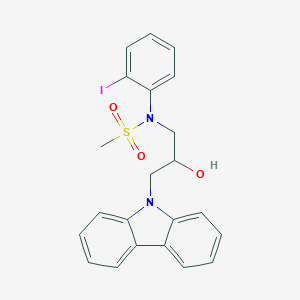

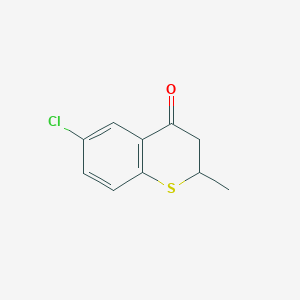
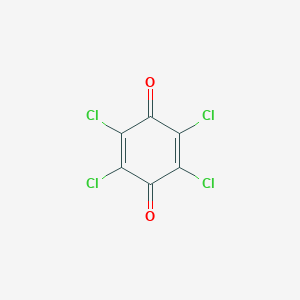
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
